molecular formula C7H13NO3 B067227 (2S,4R,5S)-5-(Hydroxymethyl)-4-methylpyrrolidine-2-carboxylic acid CAS No. 185017-71-4

(2S,4R,5S)-5-(Hydroxymethyl)-4-methylpyrrolidine-2-carboxylic acid

Cat. No.: B067227
CAS No.: 185017-71-4
M. Wt: 159.18 g/mol
InChI Key: PKWPTJYOIPALSH-NGJCXOISSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-DOPA ethyl ester, also known as etilevodopa, is a prodrug of levodopa. It is rapidly hydrolyzed in the gastrointestinal tract to produce levodopa and ethanol. Levodopa is a direct precursor to dopamine, a critical neurotransmitter involved in various neurological functions. L-DOPA ethyl ester is primarily used in the treatment of Parkinson’s disease due to its enhanced solubility and absorption properties compared to standard levodopa .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-DOPA ethyl ester can be synthesized through the esterification of L-DOPA. The process typically involves the reaction of L-DOPA with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

On an industrial scale, the production of L-DOPA ethyl ester involves similar esterification processes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography ensures the efficient production of high-quality L-DOPA ethyl ester .

Chemical Reactions Analysis

Types of Reactions

L-DOPA ethyl ester undergoes several types of chemical reactions, including:

    Hydrolysis: Rapidly hydrolyzed by nonspecific esterases in the gastrointestinal tract to produce levodopa and ethanol.

    Oxidation: Can be oxidized to form quinones, which are reactive intermediates.

    Reduction: Undergoes reduction reactions to form various reduced derivatives.

Common Reagents and Conditions

    Hydrolysis: Catalyzed by esterases in aqueous environments.

    Oxidation: Typically involves oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Utilizes reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

Scientific Research Applications

L-DOPA ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study ester hydrolysis and other organic reactions.

    Biology: Investigated for its role in neurotransmitter synthesis and metabolism.

    Medicine: Primarily used in the treatment of Parkinson’s disease to improve dopamine levels in the brain. It is also studied for its potential in treating other neurological disorders.

    Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems.

Mechanism of Action

L-DOPA ethyl ester exerts its effects by being rapidly hydrolyzed to levodopa in the gastrointestinal tract. Levodopa then crosses the blood-brain barrier and is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase. This increase in dopamine levels helps alleviate the symptoms of Parkinson’s disease by compensating for the loss of dopaminergic neurons .

Comparison with Similar Compounds

Similar Compounds

    Levodopa: The direct precursor to dopamine, used in the treatment of Parkinson’s disease.

    Carbidopa: Often combined with levodopa to inhibit peripheral decarboxylation, increasing the availability of levodopa in the brain.

    Benserazide: Another peripheral decarboxylase inhibitor used in combination with levodopa.

Uniqueness of L-DOPA Ethyl Ester

L-DOPA ethyl ester is unique due to its enhanced solubility and faster absorption compared to standard levodopa. This results in a quicker onset of action and potentially improved therapeutic outcomes for patients with Parkinson’s disease .

If you have any more questions or need further details, feel free to ask!

Properties

CAS No.

185017-71-4

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

(2S,4R,5S)-5-(hydroxymethyl)-4-methylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C7H13NO3/c1-4-2-5(7(10)11)8-6(4)3-9/h4-6,8-9H,2-3H2,1H3,(H,10,11)/t4-,5+,6-/m1/s1

InChI Key

PKWPTJYOIPALSH-NGJCXOISSA-N

Isomeric SMILES

C[C@@H]1C[C@H](N[C@@H]1CO)C(=O)O

SMILES

CC1CC(NC1CO)C(=O)O

Canonical SMILES

CC1CC(NC1CO)C(=O)O

Synonyms

L-Proline, 5-(hydroxymethyl)-4-methyl-, (4R,5S)- (9CI)

Origin of Product

United States

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